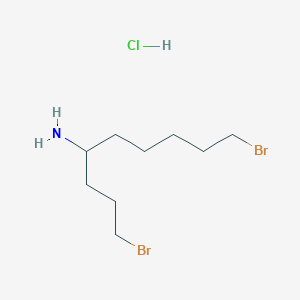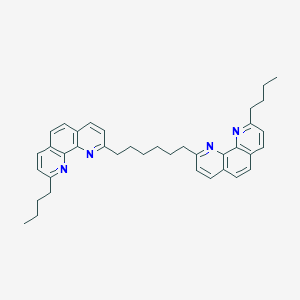
1,9-Dibromononan-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dibromononan-4-amine;hydrochloride: is an organic compound characterized by the presence of bromine atoms at the 1st and 9th positions of a nonane chain, with an amine group at the 4th position. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromononan-4-amine;hydrochloride typically involves a multi-step process:
Bromination: The initial step involves the bromination of nonane to introduce bromine atoms at the 1st and 9th positions. This can be achieved using bromine (Br₂) in the presence of a radical initiator such as N-bromosuccinimide (NBS).
Amination: The next step involves the introduction of the amine group at the 4th position. This can be done through nucleophilic substitution reactions where an appropriate amine source reacts with the intermediate compound.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions
1,9-Dibromononan-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the amine group or the bromine atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
科学研究应用
1,9-Dibromononan-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1,9-Dibromononan-4-amine;hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
1,9-Dibromononane: Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1,9-Dibromononan-4-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
1,9-Dibromononan-4-amine;hydrochloride is unique due to the presence of both bromine atoms and an amine group, providing a combination of reactivity and functionality that is valuable in various applications.
属性
CAS 编号 |
137929-72-7 |
|---|---|
分子式 |
C9H20Br2ClN |
分子量 |
337.52 g/mol |
IUPAC 名称 |
1,9-dibromononan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19Br2N.ClH/c10-7-3-1-2-5-9(12)6-4-8-11;/h9H,1-8,12H2;1H |
InChI 键 |
OFWBJBOIDSRDDI-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(CCCBr)N)CCBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)



![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)

![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)




